molecular formula C19H23N5O2 B5862526 2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline

2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline

Cat. No.: B5862526
M. Wt: 353.4 g/mol
InChI Key: NWAWSNMBLFCGMT-XSFVSMFZSA-N
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Description

2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methyl group, a piperazine ring, and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline typically involves a multi-step process. One common method includes the condensation of 2-methylaniline with 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxide derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)aniline
  • 2-methyl-4-(4-methylpiperazin-1-yl)aniline
  • 4-(4-methylpiperazin-1-yl)-3-nitroaniline

Uniqueness

2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-15-5-3-4-6-17(15)21-20-14-16-7-8-18(19(13-16)24(25)26)23-11-9-22(2)10-12-23/h3-8,13-14,21H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAWSNMBLFCGMT-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/N=C/C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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